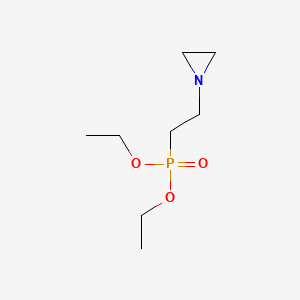
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester is a chemical compound with the molecular formula C8H18NO3P. It is also known by its systematic name, 1-(2-Diethoxyphosphorylethyl)aziridine. This compound features a phosphonic acid group attached to an aziridine ring via an ethyl linker, and it is esterified with two ethyl groups. The presence of the aziridine ring, a three-membered nitrogen-containing ring, imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester typically involves the reaction of aziridine with diethyl phosphite. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the aziridine on the phosphite ester. The reaction can be summarized as follows:
Aziridine+Diethyl phosphite→Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aziridine derivatives.
科学的研究の応用
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s aziridine ring is of interest for its potential biological activity.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester involves its interaction with various molecular targets. The aziridine ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in various applications, including drug development and material science.
類似化合物との比較
Similar Compounds
- Phosphonic acid, (2-(1-aziridinyl)ethyl)-, dimethyl ester
- Phosphonic acid, (2-(1-aziridinyl)ethyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester is unique due to its specific ester groups and the presence of the aziridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1010-38-4 |
|---|---|
分子式 |
C8H18NO3P |
分子量 |
207.21 g/mol |
IUPAC名 |
1-(2-diethoxyphosphorylethyl)aziridine |
InChI |
InChI=1S/C8H18NO3P/c1-3-11-13(10,12-4-2)8-7-9-5-6-9/h3-8H2,1-2H3 |
InChIキー |
FPMRFNSLWWMNRD-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCN1CC1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



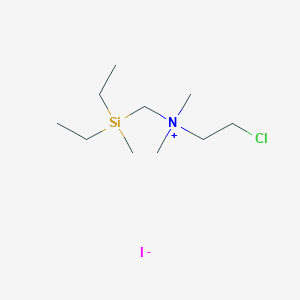
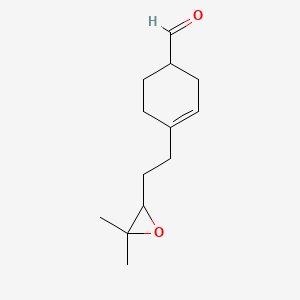
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
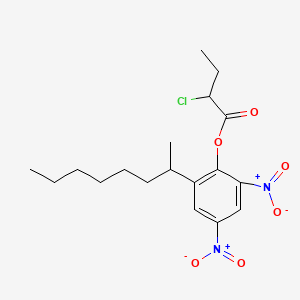

![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
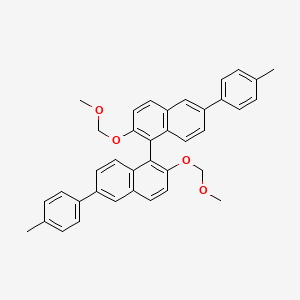
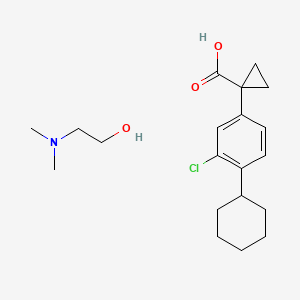

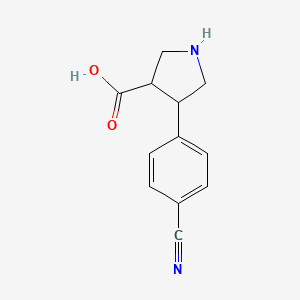

![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
